N-Chloro Ethyl ThioTEPA
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Overview
Description
N-Chloro Ethyl ThioTEPA is a derivative of thiotepa, which is a compound known as N,N',N"-triethylenethiophosphoramide. Thiotepa itself is a phosphorus-containing compound that has been studied for its behavior in aqueous solutions and its potential use in medical applications, particularly as an antineoplastic agent . The chloro derivatives of thiotepa, such as N-Chloro Ethyl ThioTEPA, are formed through hydrolysis reactions in various conditions, including different pH levels and the presence of sodium chloride .
Synthesis Analysis
The synthesis of N-Chloro Ethyl ThioTEPA involves the hydrolysis of thiotepa in aqueous solutions. The rate of hydrolysis and the formation of chloro derivatives are influenced by factors such as the concentration of thiotepa, sodium chloride, and the acidity of the solution . The presence of chloride ions and acidic conditions promote the formation of chloro adducts of thiotepa, which include the mono-chloro and di-chloro derivatives .
Molecular Structure Analysis
The molecular structure of N-Chloro Ethyl ThioTEPA is not explicitly detailed in the provided papers. However, it can be inferred that the structure would include a thiophosphoramide group with ethylene linkages and a chloro substituent resulting from the hydrolysis process. The exact position and number of chloro substituents would depend on the specific conditions under which the hydrolysis occurs .
Chemical Reactions Analysis
The primary chemical reaction associated with N-Chloro Ethyl ThioTEPA is its formation through the hydrolysis of thiotepa. This reaction is sensitive to environmental conditions such as pH, temperature, and the presence of chloride ions. The hydrolysis leads to the cleavage of PN bonds and the release of aziridine, along with the formation of chloro derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Chloro Ethyl ThioTEPA are not directly provided in the papers. However, the properties of thiotepa, from which it is derived, indicate that it is most stable in neutral to slightly basic conditions (pH 7-11) and that its degradation follows pseudo-first-order kinetics. The stability of thiotepa and its derivatives is compromised in highly acidic or highly basic conditions . The presence of sodium chloride influences the degradation rate and the types of chloro adducts formed .
Scientific Research Applications
Degradation and Stability Studies
- Degradation in Aqueous Solutions : N,N',N"-triethylenethiophosphoramide (thiotepa), related to N-Chloro Ethyl ThioTEPA, degrades in aqueous solutions, exhibiting pseudo first-order kinetics. It is most stable at pH 7-11. In acidic conditions and presence of sodium chloride, chloro adducts of thiotepa are generated (van Maanen et al., 1999).
- Stability in Biological Samples : Studies on the stability of thioTEPA and its metabolites in plasma and urine show varying degradation rates based on pH and temperature. The degradation leads to the formation of chloro derivatives and other metabolites (van Maanen et al., 2000).
Metabolism and Interaction Studies
- Metabolism in Mouse Model : The metabolism of thioTEPA in mice was studied, revealing that it undergoes ring-opening, N-dechloroethylation, and conjugation reactions in vivo, forming various metabolites including SCMC and TDGA (Li et al., 2011).
- Interaction with Nucleic Acid Components : ThioTEPA interacts with nucleic acid components, leading to phosphoaminoethylation under neutral conditions and aminoethylation under slightly acidic conditions (Voloshchuk et al., 1990).
Pharmacological Studies
- Chemistry and Pharmacokinetics : An overview of the chemistry, pharmacology, clinical use, and toxicity of thioTEPA, as well as its pharmacokinetics and analytical methods, provides insight into its multifaceted applications in medical research (Maanen et al., 2000).
Additional Research Applications
- Effects on Insect Metabolism : The metabolism of thioTEPA in insects and rats, as well as its effects on insect development, has been studied, indicating its potential use in insect population control (Parish & Arthur, 1965).
- DNA Alkylation Studies : Research has explored the mechanisms of DNA alkylation by thioTEPA and its metabolites, indicating its potential role in causing DNA lesions and interstrand cross-links (Cohen et al., 1991).
Safety And Hazards
properties
IUPAC Name |
N-[bis(aziridin-1-yl)phosphinothioyl]-2-chloroethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN3PS/c7-1-2-8-11(12,9-3-4-9)10-5-6-10/h1-6H2,(H,8,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMMENRDBJHRMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=S)(NCCCl)N2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN3PS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiotepa Impurity 1 | |
CAS RN |
90877-51-3 |
Source
|
Record name | P,P-Bis(aziridin-1-yl)-N-(2-chloroethyl)phosphinothioic amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090877513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P,P-BIS(AZIRIDIN-1-YL)-N-(2-CHLOROETHYL)PHOSPHINOTHIOIC AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6M55LBM5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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